![molecular formula C13H10FN5O2 B2795215 2-氟代-N-((8-羟基-[1,2,4]三唑[4,3-a]嘧啶-3-基)甲基)苯甲酰胺 CAS No. 2034324-57-5](/img/structure/B2795215.png)

2-氟代-N-((8-羟基-[1,2,4]三唑[4,3-a]嘧啶-3-基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

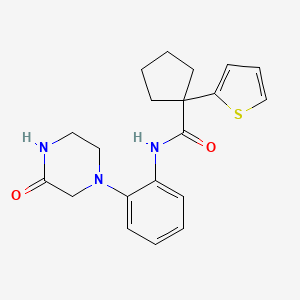

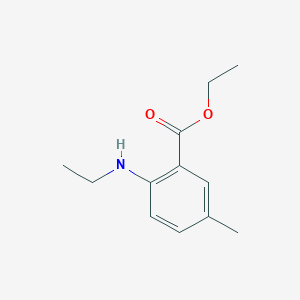

“2-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide” is a chemical compound with the molecular formula C13H10FN5O2 . It has an average mass of 287.249 Da and a monoisotopic mass of 287.081848 Da .

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including a benzamide group, a triazole group, and a pyrazine group . The compound has 7 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .Physical and Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3 and a molar refractivity of 72.6±0.5 cm3 . Its polar surface area is 92 Å2, and it has a polarizability of 28.8±0.5 10-24 cm3 . The compound also has a surface tension of 62.8±7.0 dyne/cm and a molar volume of 183.5±7.0 cm3 .科学研究应用

抗惊厥活性

一项研究重点是合成和测试取代的 8-氨基-3-苄基-1,2,4-三唑并[4,3-a]哒嗪,并评估其对大鼠癫痫发作的抗惊厥活性。其中几种化合物表现出有效的活性,突显了 1,2,4-三唑并[4,3-a]哒嗪环系统作为抗惊厥药物开发中嘌呤环的生物等排体的潜力 (J. Kelley 等人,1995 年)。

抗增殖和抗菌活性

另一个研究领域涉及 [1,2,4] 三唑并[4,3-b]哒嗪-6-氧基衍生物的合成,该衍生物显示出对内皮细胞和肿瘤细胞增殖的抑制作用,表明其具有抗增殖应用的潜力。相关化合物中从凝血酶抑制和纤维蛋白原受体拮抗活性到细胞增殖抑制的转变强调了 [1,2,4] 三唑和哒嗪骨架在药物化学中的多功能性 (M. Ilić 等人,2011 年)。

新型合成方法

研究还包括用于合成具有潜在抗肿瘤和抗菌活性的取代吡唑的新型合成方法。将烯胺酮用作构建块展示了可用于合成具有显着生物效应的化合物的创新途径,为药物开发和发现提供了新途径 (S. Riyadh,2011 年)。

合成和优化

像 8-(2-氟-4-硝基苯氧基)-[1,2,4] 三唑并[4,3-a] 哒嗪(许多生物活性化合物的重要中间体)这样的化合物的合成方法的开发突出了提高效率和产量的持续努力制药中间体。这项工作不仅为有机合成领域做出了贡献,还通过为复杂分子提供更便捷的途径来支持新药的创造 (张倩等人,2019 年)。

未来方向

The future directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. The development of medicinal chemistry relevant building blocks based on the [1,2,4]triazolo[4,3-a]pyrazine platform, which is part of the compound’s structure, is a promising area of research .

作用机制

Target of Action

The primary targets of 2-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and angiogenesis, respectively. Inhibition of these targets can lead to the suppression of tumor growth and metastasis .

Mode of Action

The compound interacts with its targets (c-Met and VEGFR-2 kinases) by binding to their active sites, thereby inhibiting their activities . This results in the disruption of the signaling pathways that these kinases are involved in, leading to the inhibition of cell proliferation and angiogenesis .

Biochemical Pathways

The compound affects the c-Met and VEGFR-2 signaling pathways. The inhibition of c-Met leads to the suppression of the HGF/c-Met signaling pathway, which is involved in cell growth, motility, and differentiation . On the other hand, the inhibition of VEGFR-2 disrupts the VEGF signaling pathway, which plays a key role in angiogenesis .

Pharmacokinetics

The compound’s potent inhibitory activities against its targets suggest that it may have favorable pharmacokinetic properties .

Result of Action

The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It inhibits the growth of A549 cells in the G0/G1 phase in a dose-dependent manner and induces late apoptosis of A549 cells . The compound also inhibits the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects .

生化分析

Biochemical Properties

The compound 2-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide has been evaluated for its inhibitory activities toward c-Met/VEGFR-2 kinases . These kinases are enzymes that play crucial roles in cellular signaling pathways. The compound’s interaction with these enzymes could influence various biochemical reactions within the cell .

Cellular Effects

In vitro studies have shown that 2-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide can exhibit antiproliferative activities against certain cancer cell lines . It has been observed to inhibit the growth of cells in a dose-dependent manner, and induce apoptosis . The compound’s effects on cell function could be attributed to its impact on cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of 2-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide involves binding interactions with biomolecules such as c-Met and VEGFR-2 proteins . These interactions can lead to enzyme inhibition or activation, and changes in gene expression, thereby exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

Based on its observed biochemical and cellular effects, it can be inferred that the compound’s effects may vary over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

Given its inhibitory activities toward c-Met/VEGFR-2 kinases , it may interact with enzymes or cofactors in related metabolic pathways.

属性

IUPAC Name |

2-fluoro-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN5O2/c14-9-4-2-1-3-8(9)12(20)16-7-10-17-18-11-13(21)15-5-6-19(10)11/h1-6H,7H2,(H,15,21)(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQAGBFDMRHJKJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=NN=C3N2C=CNC3=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2795133.png)

![6-{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}pyridine-2-carboxylic acid hydrochloride](/img/structure/B2795134.png)

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2795135.png)

![4-chloro-1-ethyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2795146.png)

![7-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2795148.png)

![1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2795155.png)